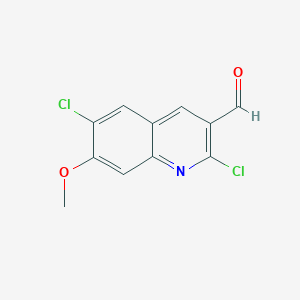

2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde

Description

Historical Context and Development in Quinoline Research

Quinoline derivatives have shaped pharmaceutical innovation since the isolation of quinine from cinchona bark in 1820. The structural simplicity of the quinoline nucleus—a benzene ring fused to a pyridine ring—allows for diverse functionalization, enabling tailored interactions with enzymes and receptors. Early 20th-century efforts focused on antimalarials like chloroquine, a 4-aminoquinoline derivative. By the 1980s, fluoroquinolones such as ciprofloxacin demonstrated the versatility of quinoline-based antibiotics.

The introduction of chloro and methoxy groups at specific positions, as seen in this compound, arose from systematic structure-activity relationship (SAR) studies. Researchers recognized that halogen atoms at positions 2 and 6 increase lipophilicity and metabolic stability, while the methoxy group at position 7 modulates electron density, influencing π-π stacking interactions. These modifications positioned the compound as a versatile intermediate for synthesizing analogs with enhanced bioactivity.

Significance Within Heterocyclic Chemistry

Quinoline’s dual aromatic systems enable participation in electrophilic and nucleophilic substitution reactions, making it a cornerstone of heterocyclic chemistry. The carbaldehyde group at position 3 in this compound introduces a reactive site for further derivatization, such as condensation reactions to form hydrazones or Schiff bases. This reactivity is critical for generating libraries of compounds for high-throughput screening.

Table 1: Key Structural Features of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₇Cl₂NO₂ |

| Molecular Weight | 256.08 g/mol |

| Substituents | 2-Cl, 6-Cl, 7-OCH₃, 3-CHO |

| Electrophilic Sites | C-5, C-8 |

| Nucleophilic Sites | Aldehyde group (C-3) |

The compound’s planar structure facilitates intercalation into DNA or protein binding pockets, a trait exploited in anticancer drug design. Its chlorine atoms act as hydrogen bond acceptors, enhancing interactions with target residues in enzymes like topoisomerases.

Position in Contemporary Drug Discovery Programs

Fragment-based drug design (FBDD) strategies have prioritized this compound due to its balanced molecular weight (256.08 g/mol) and modularity. In FBDD, fragments like this serve as “building blocks” that are chemically elaborated to improve potency and selectivity. For example, merging this scaffold with pyrimidine or indole fragments has yielded inhibitors of STAT3, a transcription factor implicated in breast and pancreatic cancers.

Table 2: Applications in Drug Discovery

| Application | Target/Pathway | Key Modifications |

|---|---|---|

| Anticancer Agents | STAT3, Topoisomerases | Schiff base formation at C-3 |

| Antimicrobials | DNA gyrase, Dihydrofolate reductase | Addition of fluoro groups at C-8 |

| Anti-inflammatory | COX-2, NF-κB | Sulfonamide linkage at C-3 |

The compound’s compatibility with transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) further expands its utility. For instance, palladium-mediated coupling introduces aryl or heteroaryl groups at position 4, diversifying the pharmacophore.

Structural Relevance to Bioactive Quinoline Derivatives

Comparative analyses with related quinoline aldehydes, such as 6-methoxyquinoline-3-carbaldehyde (MW 187.20 g/mol) and 2-chloro-7-methoxyquinoline-3-carbaldehyde (MW 221.64 g/mol), reveal distinct advantages of the 2,6-dichloro substitution. The additional chlorine at position 6 increases van der Waals interactions with hydrophobic protein pockets, as demonstrated in molecular docking studies with kinase targets.

The aldehyde group’s role extends beyond reactivity; it serves as a hydrogen bond donor in interactions with catalytic lysine residues. For example, in a series of antimalarial analogs, the aldehyde at C-3 formed critical hydrogen bonds with heme oxygenase in Plasmodium falciparum, disrupting heme detoxification.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-7-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-16-10-4-9-6(3-8(10)12)2-7(5-15)11(13)14-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJAVYLZHDPTCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1Cl)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde involves several steps. One common method includes the reaction of 2,6-dichloroaniline with methoxyacetaldehyde in the presence of a catalyst to form the quinoline ring system . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to increase yield and efficiency .

Chemical Reactions Analysis

2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that quinoline derivatives, including 2,6-dichloro-7-methoxyquinoline-3-carbaldehyde, exhibit notable antimicrobial properties. For instance, studies have shown that related compounds possess activity against various pathogens such as Staphylococcus aureus and Escherichia coli . The incorporation of the dichloro and methoxy groups enhances the biological activity of these compounds.

Anticancer Properties

The quinoline scaffold is recognized for its potential in anticancer drug development. Compounds containing the quinoline structure have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specifically, derivatives of this compound have been evaluated for their cytotoxic effects against different cancer cell lines .

Anti-inflammatory Effects

Recent findings indicate that quinoline derivatives can also exhibit anti-inflammatory properties. In vivo studies utilizing carrageenan-induced rat models have shown that certain derivatives demonstrate significant reduction in inflammation, suggesting potential therapeutic applications for inflammatory diseases .

Synthetic Applications

Building Blocks in Organic Synthesis

this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in multiple synthetic pathways, including cycloaddition reactions and the formation of Schiff bases . The compound can be utilized to synthesize more complex structures that may possess enhanced biological activities.

Multi-component Reactions

The compound has been employed in multi-component reactions (MCRs), which are valuable for generating diverse chemical libraries efficiently. MCRs involving this compound have led to the synthesis of novel pyrazole derivatives with promising biological activities .

Case Studies

Mechanism of Action

The mechanism of action of 2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde can be compared with other similar compounds, such as:

2-Chloro-7-methoxyquinoline-3-carbaldehyde: This compound has a similar structure but with only one chlorine atom, which may result in different reactivity and biological activity.

2,6-Dichloroquinoline-3-carbaldehyde: This compound lacks the methoxy group, which can affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde is a compound belonging to the quinoline family, characterized by its unique chemical structure and diverse biological activities. This article explores its mechanisms of action, biological activities, and relevant case studies, supported by data tables and research findings.

Molecular Formula : C10H7Cl2NO2

Molecular Weight : 221.64 g/mol

Structural Characteristics : The compound features a bicyclic structure with two chlorine atoms and a methoxy group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to significant drug-drug interactions, impacting pharmacokinetics and therapeutic efficacy.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Antimicrobial Activity :

- Antifungal Activity :

- Anticancer Potential :

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with related compounds:

| Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Potential |

|---|---|---|---|

| 2-Chloro-7-methoxyquinoline-3-carbaldehyde | Moderate | Low | Low |

| 2,6-Dichloroquinoline-3-carbaldehyde | High | Moderate | Moderate |

The presence of the methoxy group and the specific substitution pattern of chlorine atoms significantly affect the reactivity and biological efficacy of these compounds.

Case Studies

-

Study on Antimicrobial Properties :

A recent study evaluated the antimicrobial efficacy of various derivatives of quinoline compounds against Streptococcus pneumoniae and Escherichia coli. The results indicated that compounds with specific substitutions exhibited higher inhibition zones compared to traditional antibiotics . -

Research on Anticancer Effects :

Another investigation focused on the role of this compound as an IDH inhibitor. The study highlighted its potential in reducing tumor growth in glioma models by targeting metabolic pathways altered in cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via refluxing 2-chloroquinoline-3-carbaldehyde derivatives with chlorohydrin acid (HCl 37%) for 16 hours, followed by precipitation in ice water . Alternative methods involve phosphorus pentachloride (PCl₅) as a chlorinating agent under anhydrous conditions, with yields dependent on stoichiometric control of PCl₅ and temperature gradients (80–100°C) . Key parameters include reaction time (4–16 hours) and post-reaction purification via vacuum filtration .

Q. How can researchers verify the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C3–C4–C9: 117.2°) and torsional parameters (e.g., C9–N1–C1–C2: −0.7°) to confirm regiochemistry .

- NMR/IR : Use δ values for aldehyde protons (~9.8–10.2 ppm in ¹H NMR) and carbonyl stretches (~1680–1700 cm⁻¹ in IR) .

- SMILES/InChI : Cross-validate with

COC1=CC=C2C=C(C(Cl)=NC2=C1)C=O(SMILES) andInChI=1S/C11H8ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods for reactions releasing HCl gas (e.g., PCl₅-mediated chlorination) .

- Avoid skin contact due to aldehyde reactivity; employ nitrile gloves and lab coats.

- Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis to mitigate byproducts like 2-chloro-6-methyl derivatives?

- Methodological Answer :

- Step 1 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to detect intermediates like 2-hydroxy-1,2-dihydroquinoline-3-carbaldehyde .

- Step 2 : Adjust stoichiometry of chlorinating agents (e.g., PCl₅:substrate ratio ≥ 1.5:1) to minimize incomplete chlorination .

- Step 3 : Use gradient recrystallization (ethanol/water 70:30) to isolate the target compound from methyl-substituted impurities .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

- Methodological Answer :

- Overlay analysis : Compare X-ray-derived torsion angles (e.g., C5–C6–C7: 121.5°) with DFT-optimized structures (B3LYP/6-31G*) to identify steric clashes or electronic effects .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H∙∙∙Cl contacts) to explain packing discrepancies .

Q. How can the aldehyde moiety be functionalized to create bioactive derivatives?

- Methodological Answer :

- Hydrazone formation : React with hydrazine hydrate (2 equivalents, ethanol, 70°C) to yield hydrazinyl-quinoline derivatives for antimicrobial screening .

- Schiff base synthesis : Condense with heteroaromatic amines (e.g., pyrazole-4-carbaldehydes) under microwave irradiation (100 W, 10 min) to enhance reaction efficiency .

Key Considerations for Experimental Design

- Contradictory Data : Cross-validate analytical results (e.g., NMR vs. XRD) to confirm regioselectivity in dichlorinated products .

- Scale-Up Challenges : Pilot-scale reactions require slow addition of PCl₅ to prevent exothermic runaway .

- Derivative Stability : Hydrazone derivatives may require lyophilization to prevent hydrolysis during bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.